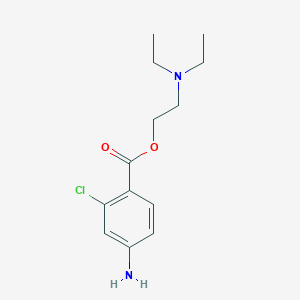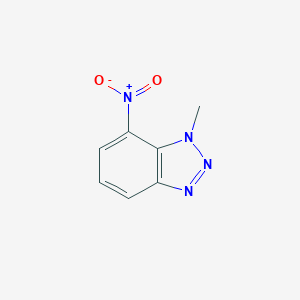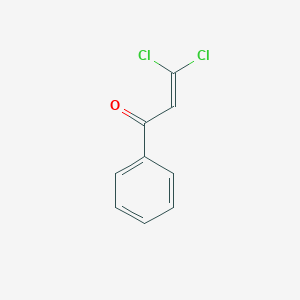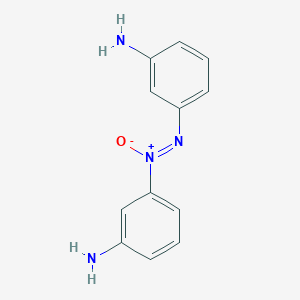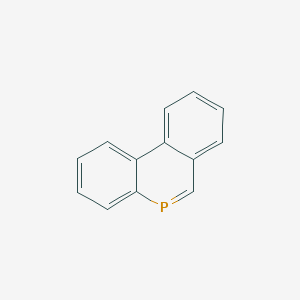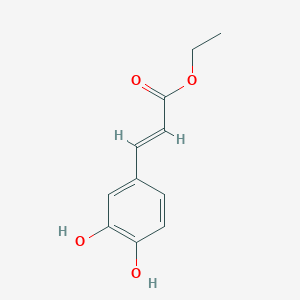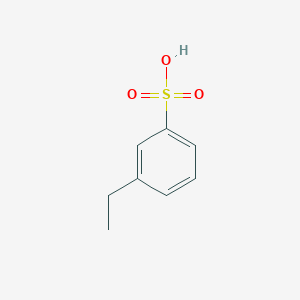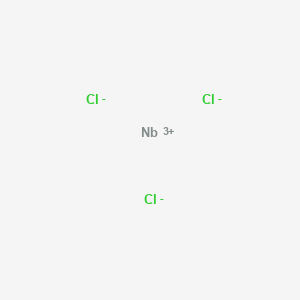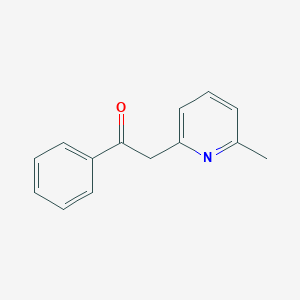![molecular formula C22H14 B086070 Benzo[G]chrysene CAS No. 196-78-1](/img/structure/B86070.png)
Benzo[G]chrysene
Overview
Description
Benzo[G]chrysene, also known as Benzo[c]tetraphene, is a type of polycyclic aromatic hydrocarbon .
Synthesis Analysis
A new and straightforward method has been developed to synthesize polysubstituted Benzo[G]chrysene (BgCh). This method controls the exact stoichiometry of FeCl3 from diphenylacetypene and phenylacetaldehyde derivatives under mild conditions .
Molecular Structure Analysis
Benzo[G]chrysene has a molecular formula of C22H14. Its average mass is 278.347 Da and its monoisotopic mass is 278.109558 Da .
Chemical Reactions Analysis
The Agilent 8890/7000D triple quadrupole GC/MS system with hydrogen carrier gas was used for the analysis of polycyclic aromatic hydrocarbons (PAHs), including Benzo[G]chrysene .
Physical And Chemical Properties Analysis
Benzo[G]chrysene is a component of pitch and occurs together with other related pentacyclic aromatic species such as picene, benzo fluoranthenes, and perylene .
Scientific Research Applications
Synthesis of Polysubstituted Benzo[G]chrysene
A new and straightforward method has been developed to synthesize polysubstituted Benzo[G]chrysene (BgCh) by controlling the exact stoichiometry of FeCl3 from diphenylacetypene and phenylacetaldehyde derivatives under mild conditions . The BgCh derivatives can also be functionalized by halogenation with Cl .
Liquid Crystallinity
Some of the synthesized BgCh derivatives demonstrated extraordinary liquid crystallinity . The compounds 4e, 4h, 5e, and 5h exhibited hexagonal columnar mesophases (Col h). In particular, 5h showed a rectangular columnar plastic phase (Col rp) under 35 °C on cooling .
Fluorescence
The fluorescence spectra of BgCh revealed a strong emission peak at 405 nm and a shoulder peak near 424 nm in DCM in the range of blue light .
Discotic Liquid Crystals
Benzo[G]chrysene is used in the synthesis of unsymmetrical functional discotic liquid crystals . These were synthesized by Suzuki-Miyaura cross-coupling reaction and Scholl oxidative annulation .
Opto-Electronic Devices
Discotic liquid crystal consisting of polycyclic aromatic hydrocarbon (PAH) core and peripheral alkyl chains is a kind of soft organic materials showing semiconductivity and fluorescence . It can be fabricated into opto-electronic devices by solution process or printing technique, with low-cost advantage .
Fluorescent Quantum Yield
The ultraviolet-visible (UV-Vis) absorption and photoluminescent property were studied, they displayed fluorescent quantum yield as high as 34% in solution, and the emission spectra can be tuned from blue, green to red by functional group and π-conjugation extension .
Mechanism of Action
Target of Action
Benzo[G]chrysene, a polycyclic aromatic hydrocarbon (PAH), primarily targets cellular structures and biomolecules. It interacts with DNA, leading to the formation of DNA adducts . These adducts can interfere with normal cellular processes, potentially leading to mutations and carcinogenesis .
Mode of Action
The interaction of Benzo[G]chrysene with its targets involves several steps. It is metabolized into reactive intermediates, which can form covalent bonds with DNA, resulting in the formation of DNA adducts . These adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations .
Biochemical Pathways
Benzo[G]chrysene affects several biochemical pathways. It is metabolized by enzymes like oxygenases, hydrolases, and cytochrome P450, enabling its degradation . Its degradation is restricted due to several factors related to its bioavailability and soil properties . The formation of DNA adducts can disrupt normal cellular processes and lead to mutations .
Pharmacokinetics
It is known to be lipophilic, which allows it to easily cross cell membranes and accumulate in fatty tissues . Its metabolism involves several enzymatic reactions, leading to the formation of reactive intermediates . These intermediates can bind to DNA and other cellular components, leading to various biological effects .
Result of Action
The primary result of Benzo[G]chrysene’s action is the formation of DNA adducts, which can lead to mutations and potentially carcinogenesis . It can also cause cytotoxicity, affecting cell viability and function . The specific effects can vary depending on the cell type and the level of exposure .
Action Environment
The action of Benzo[G]chrysene can be influenced by various environmental factors. For instance, its degradation by microorganisms is an important strategy for its removal from the environment . Factors such as the presence of other pollutants, soil properties, and bioavailability can affect this process . Furthermore, its lipophilic nature allows it to accumulate in fatty tissues, which can lead to long-term exposure and effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-8-16-15(7-1)13-14-21-19-11-4-3-9-17(19)18-10-5-6-12-20(18)22(16)21/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOIZKBKSZMVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173267 | |
| Record name | Benzo(g)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.232 g/cu cm | |
| Record name | Benzo(g)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Benzo[G]chrysene | |
Color/Form |
Needles from acetic acid | |
CAS RN |
196-78-1 | |
| Record name | Benzo[g]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(g)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000196781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(g)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[g]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZO(G)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7MQ64XU75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzo(g)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
114.5 °C, MP: 114-115 °C | |
| Record name | Benzo(g)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

